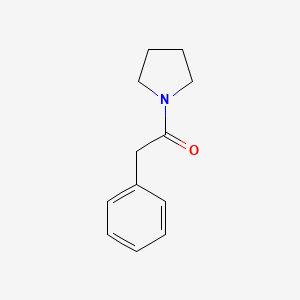
2-Phenyl-1-pyrrolidin-1-ylethanone
描述
2-Phenyl-1-pyrrolidin-1-ylethanone is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis and Reactions
Synthesis Methods
The synthesis of 2-Phenyl-1-pyrrolidin-1-ylethanone typically involves multi-step organic reactions. One common approach is the Claisen-type condensation, where specific precursors react under controlled conditions to yield the target compound. This method allows for the introduction of various functional groups that can be further modified to enhance biological activity or material properties.
Reactivity and Mechanisms
The compound can undergo several chemical reactions:
- Oxidation: Utilizing agents like potassium permanganate or chromium trioxide can yield carboxylic acids or ketones.
- Reduction: Reagents such as lithium aluminum hydride can reduce the compound to alcohols or amines.
- Substitution: Nucleophilic substitution can occur at the aromatic rings, allowing for further functionalization with halogens or alkyl groups.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit significant activity against certain ion channels, which are crucial in managing conditions like epilepsy and cardiac arrhythmias .
Material Science
The compound's unique electronic properties make it suitable for developing new materials. Research indicates that it can be used as an intermediate in synthesizing complex organic materials with specific electronic characteristics. These materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination Chemistry
Recent studies have explored the coordination of this compound with transition metals. This interaction has led to the formation of novel metal complexes that exhibit interesting catalytic properties and potential applications in catalysis and materials science .
Case Studies
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
2-phenyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H15NO/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI 键 |
UAXRBOBBVNXGMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













